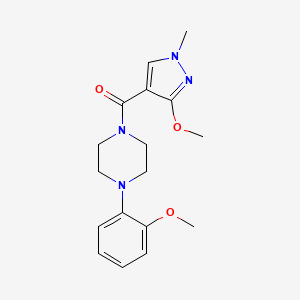

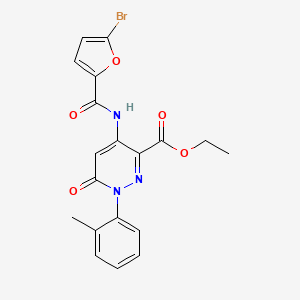

![molecular formula C16H13N3O3 B6483173 N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-83-6](/img/structure/B6483173.png)

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons .

Synthesis Analysis

The synthesis of these compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

Quantitative structure-activity relationship (QSAR) modelling can be performed on these compounds to predict their biological activities against various pathogens . The structure of the compounds is accurately drawn and optimized using software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum .Chemical Reactions Analysis

The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques . For instance, the energies of frontier molecular orbitals can be computed to understand the global reactivity and charge transfer property of the compound .Aplicaciones Científicas De Investigación

MFC has been studied extensively in recent years due to its unique structure and biochemical properties. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential use in cancer therapy and as an inhibitor of enzymes involved in the biosynthesis of certain compounds. Additionally, MFC has been studied for its potential use as a drug delivery system, as well as its ability to modulate the activity of certain enzymes.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may interact with proteins or enzymes essential for the survival and replication of this bacterium.

Mode of Action

These interactions may lead to conformational changes in the target protein, thereby inhibiting its function .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways essential for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and low toxicity, suggesting that this compound may also possess favorable pharmacokinetic properties .

Result of Action

Given its potential anti-tubercular activity, it may inhibit the growth and replication of mycobacterium tuberculosis, leading to the death of the bacterium .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MFC is a novel synthetic compound with a wide range of potential applications. It has been studied extensively in recent years due to its unique structure and biochemical properties. The synthesis of MFC is relatively straightforward and can be achieved using a palladium-catalyzed cross-coupling reaction. Additionally, MFC has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. However, the exact mechanism of action of MFC is not yet fully understood, and further research is needed to better understand its effects and potential applications.

Direcciones Futuras

Further research is needed to better understand the exact mechanism of action of MFC and to explore its potential applications. Additionally, further research is needed to explore the potential use of MFC as a drug delivery system. Additionally, further research is needed to explore the potential use of MFC as an inhibitor of enzymes involved in the biosynthesis of certain compounds. Finally, further research is needed to explore the potential use of MFC in cancer therapy and other medical applications.

Métodos De Síntesis

MFC can be synthesized via a palladium-catalyzed cross-coupling reaction between aryl bromides and 2-methyl-5-nitrofuro[3,2-b]pyridine-2-carboxamide. This reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a base, such as K2CO3. The reaction is carried out in a solvent such as DMF or THF at a temperature of 80-110°C for 1-4 hours. The product can then be purified by column chromatography or recrystallization.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-9-2-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-10(4-6-11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNNZSVJPYPEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

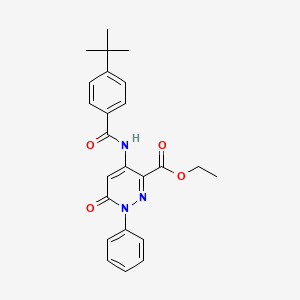

![2-{5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-phenylacetamide](/img/structure/B6483092.png)

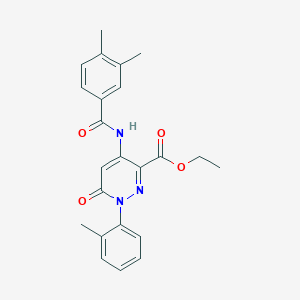

![N-cyclopentyl-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6483120.png)

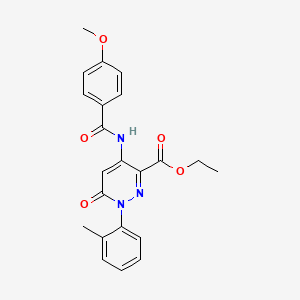

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483121.png)

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)

![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)